5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
CAS No.:
Cat. No.: VC18244535
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N4 |
|---|---|
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 5-(1,2,4-triazol-1-yl)pentanenitrile |
| Standard InChI | InChI=1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2 |
| Standard InChI Key | VNJZVMSAJLEQER-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C=N1)CCCCC#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (C₇H₁₀N₄) features:
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A 1,2,4-triazole ring substituted at the N1 position
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A pentanenitrile chain (-CH₂CH₂CH₂CH₂CN) attached to the triazole's nitrogen
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Planar geometry at the triazole ring with potential for hydrogen bonding via the NH group
Table 1: Key Physicochemical Properties of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile
The nitrile group contributes to the molecule's polarity, while the triazole ring enables participation in various non-covalent interactions, including hydrogen bonding and π-π stacking .
Synthetic Methodologies
Optimization Strategies
Recent advances from analogous systems suggest:
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Microwave-assisted synthesis reduces reaction times to <1 hour
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Phase-transfer catalysis improves yields in biphasic systems
Chemical Reactivity and Functionalization
Nitrile Group Transformations
The terminal nitrile undergoes characteristic reactions:
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Hydrolysis to carboxylic acids (H₃O⁺, Δ)
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Reduction to primary amines (LiAlH₄)
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Cycloadditions with azides to form tetrazoles
Triazole Ring Modifications
The 1,2,4-triazole moiety participates in:
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N-alkylation at position 3 or 4
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Metal coordination through lone pair electrons
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Electrophilic aromatic substitution (limited by electron deficiency)
These projections derive from structural analogs showing:
Industrial and Materials Science Applications
Polymer Chemistry
As a monomer or crosslinker in:
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High-performance polyamides (nitrile cyclization)
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Conductive polymers (triazole-metal complexes)
Coordination Chemistry
Forms stable complexes with transition metals:
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Cu(II): Square planar geometry
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Fe(III): Octahedral coordination
Table 3: Metal Complex Stability Constants (log β)
| Metal Ion | log β (Predicted) | Potential Application |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Catalytic oxidation |
| Pd²⁺ | 6.7 ± 0.2 | Cross-coupling reactions |
| Zn²⁺ | 5.9 ± 0.4 | Bioinorganic mimetics |
Spectroscopic Characterization
NMR Spectral Data (Predicted)
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¹H NMR (400 MHz, CDCl₃): δ 1.62 (m, 2H), 1.85 (m, 2H), 2.41 (t, J=7.2 Hz, 2H), 3.02 (t, J=7.0 Hz, 2H), 8.15 (s, 1H), 8.62 (s, 1H)
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¹³C NMR (100 MHz, CDCl₃): δ 18.4, 23.1, 28.7, 29.9, 117.5 (CN), 128.4, 143.2, 144.9
IR Spectral Features
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Strong absorption at ~2240 cm⁻¹ (C≡N stretch)
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Triazole ring vibrations: 1520 cm⁻¹ (C=N), 1350 cm⁻¹ (C-N)
Future Research Directions
Critical knowledge gaps to address:
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Comprehensive pharmacokinetic profiling
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Structure-activity relationship (SAR) optimization
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Scale-up synthesis for industrial applications
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Exploration of supramolecular architectures
Emerging applications in:
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Photodynamic therapy (triazole as photosensitizer anchor)
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Organic semiconductors (nitrile-triazole conjugates)
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Bioconjugation chemistry (click chemistry handles)
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